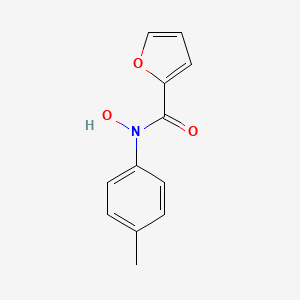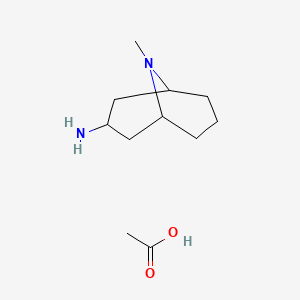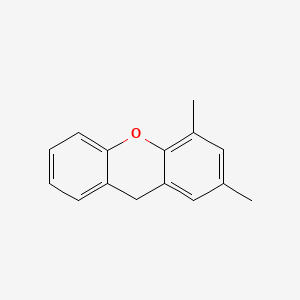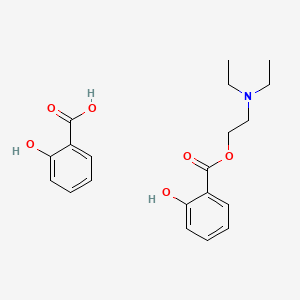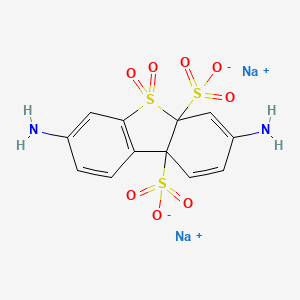
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide is a chemical compound with a complex structure It is characterized by the presence of an azepinium ring, which is a seven-membered nitrogen-containing ring, substituted with various functional groups including ethyl, methoxyphenyl, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azepine ring, followed by the introduction of the ethyl, methoxyphenyl, and methyl substituents. The final step involves the quaternization of the nitrogen atom with a bromide source to form the azepinium bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
科学研究应用
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways or diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 3-ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide involves its interaction with specific molecular targets. The azepinium ring structure allows it to interact with various enzymes or receptors, potentially modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Ethylhexahydro-1-methyl-2H-azepin-2-one: This compound shares the azepine ring structure but lacks the methoxyphenyl group.
3-Ethyl-N-methylhexahydroazepin-2-on: Similar in structure but with different substituents on the azepine ring.
Uniqueness
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepinium bromide is unique due to the presence of the methoxyphenyl group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other azepine derivatives and potentially more versatile in its applications.
属性
CAS 编号 |
27180-93-4 |
|---|---|
分子式 |
C16H26BrNO |
分子量 |
328.29 g/mol |
IUPAC 名称 |
3-ethyl-3-(3-methoxyphenyl)-1-methylazepan-1-ium;bromide |
InChI |
InChI=1S/C16H25NO.BrH/c1-4-16(10-5-6-11-17(2)13-16)14-8-7-9-15(12-14)18-3;/h7-9,12H,4-6,10-11,13H2,1-3H3;1H |
InChI 键 |
CJYWSCFDTNTWQR-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCCC[NH+](C1)C)C2=CC(=CC=C2)OC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




